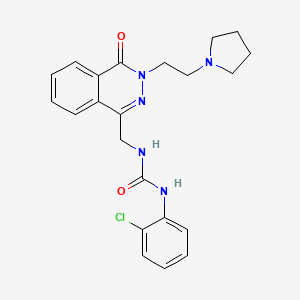
1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a useful research compound. Its molecular formula is C22H24ClN5O2 and its molecular weight is 425.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its complex structure, which includes a chlorophenyl group and a pyrrolidinyl moiety. The presence of the urea functional group is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
A study evaluated the anticancer properties of several derivatives similar to this compound using the A549 human lung adenocarcinoma model. The compounds were tested at a concentration of 100 µM for 24 hours, and cell viability was assessed using an MTT assay. The results indicated that the compound exhibited significant cytotoxicity against cancer cells compared to a control (cisplatin), suggesting structure-dependent anticancer activity .
Antimicrobial Activity
While specific data on the antimicrobial efficacy of this compound is scarce, related studies on similar structures have shown promising results. For instance, compounds with similar urea linkages have demonstrated antibacterial and antifungal activities against various strains. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can enhance these activities .
Case Studies
Case Study 1: Anticancer Efficacy
A recent investigation into the efficacy of pyrrolidine derivatives revealed that compounds structurally related to this compound showed varying degrees of cytotoxicity against A549 cells. The study highlighted that specific structural features significantly influenced the anticancer activity .
Case Study 2: Neuroprotective Properties
In a separate study focusing on neuroprotective effects, derivatives were tested in models simulating neurodegeneration. The findings suggested that certain modifications in the chemical structure could enhance neuroprotective effects by reducing oxidative stress markers in neuronal cells .
Data Tables
科学研究应用
Cytotoxicity and Anticancer Potential
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example, research published in the Journal of Medicinal Chemistry indicates that derivatives of phthalazine exhibit potent cytotoxicity against HCT-116 cells through mechanisms involving apoptosis and inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) . The structural characteristics of 1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea may enhance its effectiveness in targeting cancer pathways.
Potential in Targeted Therapy
The design of proteolysis-targeting chimeras (PROTACs) has gained traction in targeted cancer therapy. Research indicates that compounds similar to this compound can be utilized in developing PROTACs that selectively degrade oncogenic proteins . This approach could provide a novel therapeutic strategy for cancers resistant to conventional treatments.
Neuropharmacological Effects
Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection . Future studies could explore whether this compound exhibits any neuroprotective properties or influences cognitive functions.
Case Studies
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-18-9-3-4-10-19(18)25-22(30)24-15-20-16-7-1-2-8-17(16)21(29)28(26-20)14-13-27-11-5-6-12-27/h1-4,7-10H,5-6,11-15H2,(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COORQFMODXFFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













